
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide
Description
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a 3,4,5-trimethoxybenzamide moiety linked to a 2-benzoyl-1,2,3,4-tetrahydroisoquinoline scaffold.
Propriétés
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4,5-trimethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-31-22-14-19(15-23(32-2)24(22)33-3)25(29)27-21-10-9-17-11-12-28(16-20(17)13-21)26(30)18-7-5-4-6-8-18/h4-10,13-15H,11-12,16H2,1-3H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQQDRURPKORNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide is a synthetic compound derived from tetrahydroisoquinoline. This compound has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and anticancer research. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C23H25N2O4
- Molecular Weight : 393.46 g/mol
- CAS Number : 955639-68-6
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways and molecular targets. Studies suggest that this compound may modulate neuroprotective pathways by influencing apoptosis and oxidative stress responses in neuronal cells.
Neuroprotective Effects
Research indicates that derivatives of tetrahydroisoquinoline exhibit neuroprotective properties. For instance, studies have shown that related compounds can reduce apoptosis in dopaminergic neurons under glutamate-induced stress conditions . The compound's ability to mitigate oxidative stress suggests potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease.
Anticancer Activity
This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary data indicate that it possesses significant cytotoxicity against HeLa cells (human cervical cancer cells), with IC50 values suggesting effective inhibition of cell proliferation . The compound's mechanism may involve the induction of apoptosis through caspase activation pathways.
Study 1: Neuroprotective Mechanisms
A study investigated the effects of tetrahydroisoquinoline derivatives on neuronal cells subjected to oxidative stress. The results demonstrated that these compounds could significantly reduce markers of apoptosis (e.g., caspase-3 activity) at lower concentrations while exhibiting toxic effects at higher concentrations . This duality highlights the importance of dosage in therapeutic applications.
Study 2: Anticancer Efficacy
In vitro studies on HeLa cells revealed that this compound exhibited an IC50 value of approximately 15 µM. This suggests a promising anticancer activity that warrants further investigation into its selectivity and mechanism of action against various cancer types .
Comparative Analysis
Compound Name | Biological Activity | IC50 (µM) | Target Cell Line |
---|---|---|---|
This compound | Neuroprotective & Anticancer | 15 | HeLa |
1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Neurotoxic at high concentrations | Varies | Dopaminergic Neurons |
Other Tetrahydroisoquinoline Derivatives | Cytotoxicity against various cancers | Varies | Multiple |
Comparaison Avec Des Composés Similaires
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a)
N-[1-(Furan-2-yl)-3-(4-hydroxyphenylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4d)
- Structure: Contains a 4-hydroxyphenylamino group.
- Physical Properties : Melting point 214–216°C; hydroxyl group enhances polarity, likely improving aqueous solubility compared to the target compound’s benzoyl group .
Analogs with Complex Hydrazide Linkages
N-((1Z)-3-(2-(3-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzamido)acryloyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (6a)
- Structure : Dual 3,4,5-trimethoxybenzamide units linked via a hydrazide-furan scaffold.
- Synthesis : Reflux of oxazolone with acrylic acid hydrazide in DMF/acetic acid (50.54% yield) .
- Key Difference: The extended conjugated system and chlorophenyl substituent may enhance cytotoxicity compared to the target compound’s simpler isoquinoline backbone .
Analogs with Salicylamide Derivatives
N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide (1y)
- Structure : Salicylamide (2-hydroxybenzamide) linked to the trimethoxybenzamide group.
- Physical Properties : 33% yield; 1H NMR (DMSO-d6) δ 11.63 (s, NH), 7.86 (dd, aromatic H) .
- Key Difference : The ortho-hydroxy group enables hydrogen bonding, which could improve membrane permeability relative to the target compound’s benzoyl group .
Physicochemical and Spectral Trends
- Melting Points: Compounds with polar substituents (e.g., 4d, 1y) exhibit higher melting points (214–251°C) compared to nonpolar analogs (209–224°C), correlating with increased crystallinity .
- NMR Shifts : Aromatic protons in the 3,4,5-trimethoxybenzamide group consistently appear at δ 6.6–7.8 ppm, while NH protons range from δ 9.8–11.6 ppm depending on hydrogen-bonding environments .
- IR Spectra : Stretching frequencies for C=O (1640–1680 cm⁻¹) and NH (3200–3350 cm⁻¹) are conserved across analogs, confirming structural integrity .
Implications for Drug Design
The target compound’s tetrahydroisoquinoline core offers rigidity and planar aromaticity, which may enhance DNA intercalation or kinase inhibition compared to flexible furan-based analogs . However, furan and hydrazide derivatives (e.g., 4a, 6a) demonstrate superior synthetic yields (50–93%) and modularity for side-chain optimization . Future studies should explore hybrid structures combining isoquinoline scaffolds with polar substituents (e.g., hydroxyl or chlorophenyl groups) to balance potency and bioavailability.
Méthodes De Préparation
Hydroxylamine-O-Sulfonic Acid Cyclization
Source details a robust method using hydroxylamine-O-sulfonic acid (HOSA) for direct amination:
- Procedure : Isoquinoline (1) reacts with HOSA (2) in aqueous medium at 90°C for 2–3 hours. Post-reaction, potassium carbonate neutralizes excess acid, followed by ethanol precipitation and hydroiodic acid treatment to yield 2-aminoisoquinolinium iodide (3).
- Key Data :
Parameter | Value |
---|---|
Yield | 59.5% |
Melting Point | 216.3–217.5°C |
$$ ^1H $$ NMR (CDCl₃) | δ 3.17 (t, C4-H) |
This intermediate undergoes debenzylation and reductive amination to access 1,2,3,4-tetrahydroisoquinoline scaffolds.
Pomeranz-Fritsch Reaction Modifications
Source demonstrates an alternative using 2,2-diethoxyethylamine in reductive amination with benzyl vanillin (11), followed by HCl-mediated cyclization to yield 4-hydroxytetrahydroisoquinoline (13). Subsequent NaBH₄/TFA reduction produces the core structure in 68% yield.
N-2 Benzoylation Strategies
Introducing the 2-benzoyl group requires precise acylation:
Friedel-Crafts Acylation
Patent data from source describes electrophilic substitution using benzoyl chloride in AlCl₃:
Directed Metalation-Acylation
Source employs oxazoline-directed lithiation for regioselective benzoylation:
- Install 4,4-dimethyl-2-oxazoline at C7 via Ullman coupling (87% yield)
- Lithiate at C2 using n-BuLi (-78°C, THF)
- Quench with benzoyl chloride to install ketone functionality.
C7 Amidation with 3,4,5-Trimethoxybenzoyl Chloride
Final functionalization employs two distinct approaches:
Schotten-Baumann Conditions
Classical amide formation under biphasic conditions:
EDCl/HOBt-Mediated Coupling
Source optimizes peptide coupling reagents for sterically hindered amines:
- Reagents : EDCl (1.5 eq), HOBt (1.5 eq), DIPEA (3 eq) in DMF
- Advantages :
Integrated Synthetic Route
Combining optimal methods yields an efficient pathway:
Step | Process | Conditions | Yield |
---|---|---|---|
1 | HOSA cyclization | H₂O, 90°C, 3h | 59.5% |
2 | Oxazoline-directed benzoylation | n-BuLi, -78°C | 81% |
3 | EDCl/HOBt amidation | DMF, 24h | 89% |
Total | 42.7% |
Analytical Characterization
Critical spectroscopic data confirm successful synthesis:
$$ ^1H $$ NMR Profiling (CDCl₃)
Mass Spectrometry
Challenges and Optimization
Key synthesis hurdles include:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.